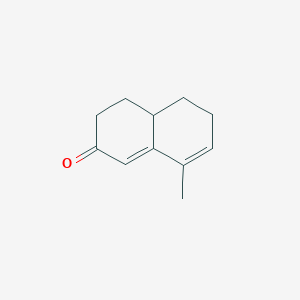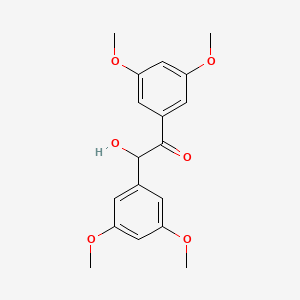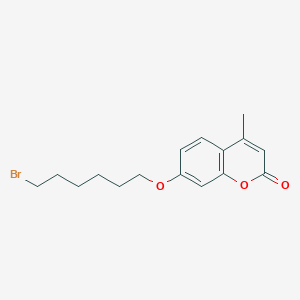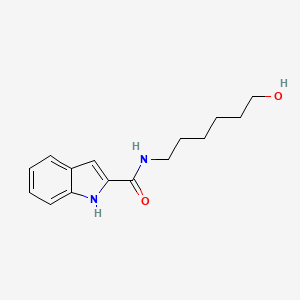![molecular formula C11H18O4 B15162497 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal CAS No. 143267-45-2](/img/structure/B15162497.png)
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is a chemical compound that features a unique bicyclic structure with three oxygen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal typically involves the formation of the bicyclic core followed by the introduction of the pentanal group. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bicyclic structure can undergo substitution reactions, particularly at the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanoic acid.
Reduction: Formation of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The presence of the aldehyde group can also facilitate interactions with nucleophilic sites on biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Shares the bicyclic core but lacks the pentanal group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms in the bicyclic structure.
Uniqueness
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is unique due to the presence of the pentanal group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
143267-45-2 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
5-(7,8,9-trioxabicyclo[4.2.1]nonan-1-yl)pentanal |
InChI |
InChI=1S/C11H18O4/c12-9-5-1-3-7-11-8-4-2-6-10(13-11)14-15-11/h9-10H,1-8H2 |
Clé InChI |
UXOWKEAMYJDGAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(OC(C1)OO2)CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


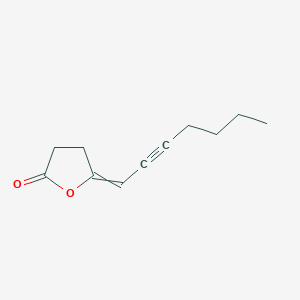

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
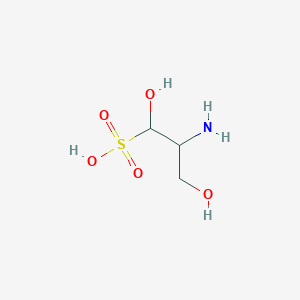
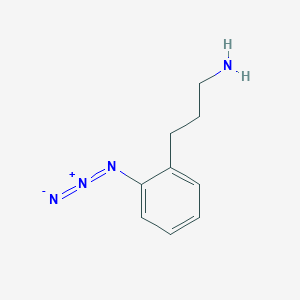
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
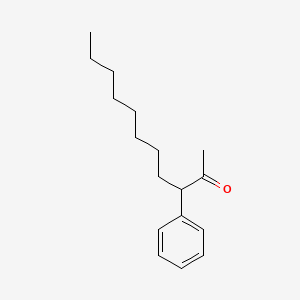
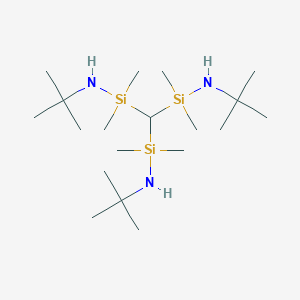
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

